molecular formula C14H10N2O6 B1677275 奥沙拉嗪 CAS No. 15722-48-2

奥沙拉嗪

货号 B1677275
CAS 编号: 15722-48-2
分子量: 302.24 g/mol
InChI 键: QQBDLJCYGRGAKP-FOCLMDBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olsalazine is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .


Synthesis Analysis

Olsalazine has been intercalated into Mg–Al layered double hydroxides (LDHs) by ion exchange or coprecipitation methods to obtain olsalazine–LDH nanohybrids . The intercalation of organic anion of olsalazine into Mg–Al LDH caused the interlayer spacing of LDH to increase .


Molecular Structure Analysis

Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity . Unabsorbed olsalazine passes through the gastrointestinal tract and is cleaved by azoreductases, produced by microflora in the colon, into 2 active molecules of 5-ASA .


Chemical Reactions Analysis

Olsalazine can form an intense reddish-orange, methanol-soluble product that is stable and has a maximum absorption at 570 nm when it reacts with quinalizarin in methanol .


Physical And Chemical Properties Analysis

Olsalazine is rapidly sulphated into the metabolite, olsalazine-O-sulphate, which has a long half-life .

科学研究应用

奥沙拉嗪的药效学和药代动力学特性

奥沙拉嗪被设计为一种前药,以有效地将活性部分美沙拉秦(5-氨基水杨酸)递送至结肠,同时最大限度地减少与磺胺吡啶载体相关的副作用。它已显示出治疗溃疡性结肠炎的疗效,既可用于活动期,也可用于维持疾病缓解期,可能对克罗恩结肠炎患者有益。其机制涉及增加净管腔水分泌并加速胃肠道转运,这与炎症性肠病相关的症状不同。该前药的耐受性特征表明,它可能是轻度至中度急性溃疡性结肠炎和慢性疾病缓解期维持的合适疗法,对磺胺沙拉嗪过敏或不耐受的患者对奥沙拉嗪的反应较少 (Wadworth & Fitton, 1991)

美沙拉秦在溃疡性结肠炎中的作用

包括奥沙拉嗪在内的美沙拉秦前药和靶向释放制剂的开发对于治疗溃疡性结肠炎至关重要。美沙拉秦的疗效与磺胺沙拉嗪相当或优于磺胺沙拉嗪,并且其耐受性优于磺胺沙拉嗪,尤其是在对磺胺沙拉嗪不耐受的患者中,这标志着它在溃疡性结肠炎治疗中的重要性。美沙拉秦基疗法因其在诱导急性疾病缓解和长期维持方面的有效性而备受关注,它具有较低的副作用风险和降低结直肠癌风险的潜力 (Schroeder, 2002)

比较疗效和耐受性

比较研究已将奥沙拉嗪与其他溃疡性结肠炎治疗方案并列,表明了其疗效和耐受性。奥沙拉嗪在将美沙拉秦递送至结肠中的作用及其在诱导和维持溃疡性结肠炎患者缓解方面的比较疗效已得到充分证明。其独特的副作用特征,特别是腹泻的发生,可以通过剂量调整来控制,这突出了其治疗价值,同时强调了仔细患者管理的必要性 (Segars & Gales, 1992)

安全和危害

Olsalazine may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

未来方向

Olsalazine is taken orally, usually twice a day after meals or with food . It is used for the maintenance of remission of ulcerative colitis in patients intolerant to sulfasalazine .

属性

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6054-98-4 (di-hydrochloride salt)
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023391
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olsalazine

CAS RN

15722-48-2
Record name Olsalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15722-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLSALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Sodium salt decomposes at 240 °C
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olsalazine
Reactant of Route 2
Reactant of Route 2
Olsalazine
Reactant of Route 3
Reactant of Route 3
Olsalazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Olsalazine
Reactant of Route 5
Olsalazine
Reactant of Route 6
Reactant of Route 6
Olsalazine

Citations

For This Compound
6,290
Citations
AN Wadworth, A Fitton - Drugs, 1991 - Springer
… (1 to 4 g/ day) to patients with ulcerative colitis intraluminal concentrations of olsalazine and … along with olsalazine and olsalazine-O-sulphate. Patients treated with oral olsalazine 2g …
Number of citations: 109 link.springer.com
WS Selby, GD Barr, A Ireland, CH Mason… - Br Med J (Clin Res Ed …, 1985 - bmj.com
… two trials of olsalazine in patients with active ulcerative colitis. The first compared olsalazine given as an enema with a placebo preparation. The second compared oral olsalazine with …
Number of citations: 128 www.bmj.com
DES Campbell, T Berglindh - Scandinavian Journal of …, 1988 - Taylor & Francis
… of olsalazine. Almost the whole dose passes into the colon, where the olsalazine is … and pharmacological aspects, olsalazine is a safe drug, Olsalazine will present the colonic …
Number of citations: 22 www.tandfonline.com
S Meyers, DB Sachar, DH Present, HD Janowitz - Gastroenterology, 1987 - Elsevier
… olsalazine and 2 had diarrhea, one while on olsalazine and … To ascertain the efficacy of olsalazine sodium for treatment of … We compared oral olsalazine sodium at three different dose …
Number of citations: 127 www.sciencedirect.com
SC Truelove - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
… Olsalazine was developed to retain the property of … that, when given by mouth, olsalazine was poorly absorbed from the small … studies have been conducted with olsalazine, and they are …
Number of citations: 16 www.tandfonline.com
RA Van Hogezand - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
After a single dose of olsalazine, the maximum serum … During long-term ingestion of olsalazine, 1-4 weeks are … that olsalazine is rapidly sulphated into the metabolite, olsalazine-O-…
Number of citations: 19 www.tandfonline.com
DJ Hetzel, DJC Shearman, J Labrooy… - Scandinavian Journal …, 1988 - Taylor & Francis
… was also seen more often in olsalazine-treated patients. Plasma concentrations of olsalazine were significantly higher in patients who improved. Olsalazine showed an advantage over …
Number of citations: 28 www.tandfonline.com
A Ireland, CH Mason, DP Jewell - Gut, 1988 - gut.bmj.com
… blind, double dummy trialcomparing olsalazine 500 mg bd and … Olsalazine is of proven value in patients intolerant of SASP,7` … The aim of this study was to compare olsalazine with …
Number of citations: 103 gut.bmj.com
KA Kles, SR Vavricka, JR Turner… - Inflammatory bowel …, 2005 - academic.oup.com
… This study demonstrates that the azo-bond pro-drugs balsalazide, olsalazine, and sulfasalazine have similar effects on ion transport activity. This effect is not observed with mesalamine …
Number of citations: 23 academic.oup.com
K Ewe, V Eckardt, G Kanzler - Scandinavian Journal of …, 1988 - Taylor & Francis
… Olsalazine and sulphasalazine were similar in their therapeutic efficacy. Twelve patients … and 4 patients during olsalazine treatment (p
Number of citations: 24 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。